1-Bromo-4-(2,2-difluoroethoxy)benzene
Description
Significance of Aryl Halides and Fluorinated Ethers in Contemporary Organic Chemistry
Aryl halides, or haloarenes, are a cornerstone of contemporary organic chemistry, serving as versatile precursors in a multitude of synthetic transformations. wikipedia.org Their importance stems from their ability to participate in a wide array of cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org Reactions such as the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Heck reaction utilize aryl halides to construct complex molecular frameworks, which are often the backbones of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgresearchgate.netlibretexts.org The bromine atom in an aryl bromide offers a good balance of reactivity and stability, making it an ideal handle for these catalytic processes.
Concurrently, the incorporation of fluorine into organic molecules has become a powerful strategy in medicinal and agricultural chemistry. researchgate.net Fluorinated ethers, in particular, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. The difluoroethoxy group (-OCHF2) is of particular interest as it can act as a bioisostere for other functional groups and modulate the electronic properties of the molecule. innospk.com This strategic introduction of fluorine can lead to improved efficacy and pharmacokinetic profiles of drug candidates and agrochemicals. researchgate.net
Strategic Positioning of 1-Bromo-4-(2,2-difluoroethoxy)benzene as a Synthetic Building Block
This compound is strategically positioned at the intersection of these two important classes of organic compounds. It offers the dual functionality of a reactive aryl bromide handle for cross-coupling reactions and the beneficial physicochemical properties imparted by the difluoroethoxy group.
The bromine atom on the benzene (B151609) ring allows for its use in a variety of palladium-catalyzed cross-coupling reactions. For instance, in a Suzuki-Miyaura coupling, the bromine can be readily displaced by a wide range of organoboron reagents to form a new carbon-carbon bond. wikipedia.orglibretexts.org Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many pharmaceutical agents. libretexts.orgwikipedia.org
The presence of the 2,2-difluoroethoxy group can influence the reactivity of the aryl bromide and, more importantly, becomes an integral part of the final product's structure. This group can enhance the metabolic stability of the resulting molecule by blocking potential sites of oxidation. Furthermore, its lipophilic nature can improve the molecule's ability to cross biological membranes, a critical factor for drug efficacy. The electron-withdrawing nature of the difluoromethoxy group can also influence the reactivity of the benzene ring, making it suitable for certain nucleophilic aromatic substitution reactions. innospk.com
Overview of Current Research Trajectories Involving the Chemical Compound
While specific, high-profile research trajectories focusing solely on this compound are not extensively documented in mainstream scientific literature, its utility can be inferred from the broad and ongoing research into fluorinated pharmaceuticals and agrochemicals. The demand for novel, fluorinated building blocks for drug discovery and materials science remains high.
Current research in organic synthesis is continuously seeking to develop more efficient and selective cross-coupling methodologies. The use of compounds like this compound as test substrates in the development of new catalysts and reaction conditions is a plausible area of investigation.
In medicinal chemistry, the focus is on the synthesis of new chemical entities with improved therapeutic properties. The 4-(2,2-difluoroethoxy)phenyl motif, which can be readily installed using this building block, is a desirable feature in many drug design strategies. Therefore, it is anticipated that this compound is being utilized in the early-stage discovery and development of new drug candidates, even if these studies are not yet in the public domain.
In the field of materials science, the incorporation of fluorinated aromatic structures can enhance properties such as thermal stability and resistance to degradation. innospk.com Research into new liquid crystals, polymers, and other advanced materials could potentially involve the use of this compound to introduce the desired fluorinated moiety.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(2,2-difluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBDHUILPDSTMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628883 | |
| Record name | 1-Bromo-4-(2,2-difluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958454-32-5 | |
| Record name | 1-Bromo-4-(2,2-difluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(2,2-difluoroethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Bromo 4 2,2 Difluoroethoxy Benzene
Established Synthetic Pathways for Aryl Difluoroethoxy Ethers
Traditional synthetic routes to 1-bromo-4-(2,2-difluoroethoxy)benzene typically involve two main strategies: forming the ether bond with a starting material that is already brominated, or introducing the bromine atom after the difluoroethoxy group has been attached to the benzene (B151609) ring.
Etherification Reactions Incorporating 2,2-Difluoroethanol (B47519) and Brominated Aromatic Precursors
A primary and widely used method for preparing aryl ethers is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. wikipedia.org In the context of synthesizing this compound, this pathway starts with a brominated aromatic precursor, typically 4-bromophenol (B116583).
The phenol (B47542) is first deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide. youtube.com This phenoxide then acts as a nucleophile, attacking an electrophilic alkylating agent containing the 2,2-difluoroethyl group, such as 2,2-difluoroethyl tosylate or a similar compound with a good leaving group. The reaction proceeds via an SN2 mechanism. wikipedia.org
Alternatively, the reaction can be carried out by reacting the sodium salt of 2,2-difluoroethanol (the nucleophile) with an activated brominated aromatic compound. However, the former approach using 4-bromophenol is more common due to the higher reactivity of alkyl halides/tosylates compared to aryl halides in classic SN2 reactions. masterorganicchemistry.com
Interactive Data Table: Typical Conditions for Williamson Ether Synthesis
| Precursor | Reagent | Base | Solvent | Temperature | Yield |
| 4-Bromophenol | 2,2-Difluoroethyl tosylate | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temp. to 80°C | Moderate to High |
| 4-Bromophenol | 1-bromo-2,2-difluoroethane | Potassium Carbonate (K₂CO₃) | Acetone | Reflux | Moderate |
Regioselective Introduction of the Bromine Moiety on the Benzene Ring
An alternative established pathway involves starting with 1-(2,2-difluoroethoxy)benzene and then introducing the bromine atom in a separate step. This is achieved through an electrophilic aromatic substitution reaction. msu.edu The ether group (-OCHF₂) is an activating substituent and an ortho, para-director. This directing effect is due to the lone pairs of electrons on the oxygen atom, which can be donated to the benzene ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution at these positions. msu.edunih.gov
The reaction typically employs molecular bromine (Br₂) as the electrophile, with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) to increase the electrophilicity of the bromine. libretexts.org The catalyst polarizes the Br-Br bond, creating a potent electrophile that attacks the electron-rich benzene ring. libretexts.org Due to steric hindrance from the difluoroethoxy group, the major product of this reaction is the para-substituted isomer, this compound. nih.gov
Novel Approaches and Route Optimization in this compound Synthesis
Recent advancements in organic synthesis have focused on improving the efficiency, selectivity, and environmental footprint of chemical processes. These include the development of one-pot reactions and sophisticated catalytic systems.
Catalytic Systems for Enhanced Reaction Efficiency and Selectivity
Modern catalytic methods, particularly those using transition metals like palladium and copper, have revolutionized the formation of C-O bonds for aryl ether synthesis. These methods often operate under milder conditions and tolerate a wider range of functional groups than traditional methods.
Palladium-Catalyzed Synthesis: The Buchwald-Hartwig amination chemistry has been extended to C-O cross-coupling reactions. This involves the use of a palladium catalyst with specialized phosphine (B1218219) ligands to couple aryl halides or triflates with alcohols. This approach could be used to directly couple 1,4-dibromobenzene (B42075) with 2,2-difluoroethanol, offering a direct route to the target molecule.
Copper-Catalyzed Synthesis (Ullmann Condensation): The Ullmann condensation is a classic method for forming aryl ethers, typically involving the reaction of an aryl halide with an alcohol in the presence of a copper catalyst. union.edu While traditional Ullmann reactions required harsh conditions (high temperatures), modern variations use ligands to facilitate the reaction under milder temperatures. union.eduorganic-chemistry.org This method is effective for coupling aryl iodides and bromides with various alcohols. union.edubiosynth.com The use of nano-catalysts, such as copper nanoparticles supported on carbon nanofibers, has also been explored to improve the efficiency and recyclability of the catalyst in Ullmann-type C-O couplings.
Interactive Data Table: Comparison of Catalytic Systems for Aryl Ether Synthesis
| Catalytic System | Catalyst | Ligand | Base | Key Advantages |
| Palladium Cross-Coupling | Pd(OAc)₂ or Pd₂(dba)₃ | Biarylphosphine ligands (e.g., Buchwald ligands) | Strong bases (e.g., NaOtBu) | High yields, broad substrate scope, mild conditions. organic-chemistry.org |
| Copper-Catalyzed Ullmann | CuI or Cu₂O | N,N-dimethylglycine, Phenanthroline derivatives | Cs₂CO₃ or K₂CO₃ | Lower catalyst cost, effective for aryl iodides/bromides. organic-chemistry.org |
Principles of Green Chemistry in the Production of Fluorinated Aryl Ethers
The synthesis of fluorinated compounds is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize hazards, and improve energy efficiency. nih.govpaperpublications.org The production of fluorinated aryl ethers like this compound is no exception.
Key green chemistry principles applied in this area include:
Catalysis over Stoichiometric Reagents: The shift from stoichiometric bases in traditional Williamson synthesis to modern catalytic approaches (Pd and Cu) significantly reduces waste and improves atom economy. paperpublications.org Catalysts are used in small amounts and can often be recycled.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. rroij.com Catalytic cross-coupling reactions generally exhibit higher atom economy than multi-step classical routes.
Use of Safer Solvents: Research focuses on replacing hazardous solvents like DMF with greener alternatives, or developing solvent-free reaction conditions, sometimes assisted by microwave irradiation. orgchemres.org
Energy Efficiency: Developing reactions that can be conducted at lower temperatures, such as modern ligand-assisted catalytic reactions, reduces energy consumption compared to the high temperatures often required for classical Ullmann condensations. nih.gov
Waste Prevention: One-pot syntheses directly contribute to waste prevention by eliminating the need for intermediate work-up and purification steps, which consume large quantities of solvents and materials. paperpublications.org
The development of more sustainable and environmentally friendly methods for synthesizing fluorinated aromatics is an ongoing area of research, with a focus on avoiding toxic reagents and harsh conditions. numberanalytics.comresearchgate.net
Solvent-Free and Aqueous Reaction Conditions
The Williamson ether synthesis is a versatile and widely used method for preparing ethers. wikipedia.orgbyjus.com Traditionally, this reaction is carried out in organic solvents. However, modern synthetic chemistry emphasizes the development of more environmentally friendly protocols, which include performing reactions under solvent-free conditions or in aqueous media. orgchemres.orgorganic-chemistry.org
Solvent-Free Synthesis:
A potential solvent-free approach for the synthesis of this compound involves the reaction of 4-bromophenol with a suitable 2,2-difluoroethyl derivative, such as 2,2-difluoroethyl tosylate, in the presence of a solid base like potassium carbonate. orgchemres.org This mixture can be subjected to microwave irradiation to facilitate the reaction. orgchemres.org Microwave-assisted organic synthesis often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods.
The general reaction scheme would be:
Figure 1: Proposed solvent-free synthesis of this compound.
This solvent-free approach, facilitated by microwave irradiation, presents a greener alternative to traditional methods by eliminating the need for volatile and often hazardous organic solvents. orgchemres.org
Aqueous Reaction Conditions:
The synthesis of aryl ethers, including this compound, can also be adapted to aqueous conditions, often with the aid of a phase-transfer catalyst (PTC). In this scenario, 4-bromophenol would be deprotonated by a base such as sodium hydroxide (B78521) in water. The resulting 4-bromophenoxide anion is then transferred to an organic phase (or a microenvironment created by the PTC) to react with the 2,2-difluoroethylating agent.
A plausible reaction setup is outlined in the table below, based on general principles of phase-transfer catalyzed ether synthesis.
| Parameter | Condition | Rationale |
| Reactants | 4-Bromophenol, 2,2-Difluoroethyl bromide | Formation of the ether linkage. |
| Base | Sodium Hydroxide (aqueous solution) | Deprotonation of 4-bromophenol to form the nucleophilic phenoxide. |
| Solvent | Water | Environmentally benign solvent. |
| Catalyst | Tetrabutylammonium bromide (TBAB) | Facilitates the transfer of the phenoxide from the aqueous to the organic phase. |
| Temperature | 50-80 °C | To ensure a reasonable reaction rate. |
Table 1: Proposed Aqueous Reaction Conditions for the Synthesis of this compound.
The use of water as a solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and inexpensive nature. organic-chemistry.org
Atom Economy and Waste Reduction in Synthetic Protocols
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. scranton.edu The Williamson ether synthesis, while a powerful tool, can have a moderate atom economy due to the formation of a salt byproduct.
The atom economy for the synthesis of this compound from 4-bromophenol and 2,2-difluoroethyl bromide with sodium hydroxide as the base can be calculated as follows:
Reaction: C₆H₅BrO + C₂H₃BrF₂ + NaOH → C₈H₇BrF₂O + NaBr + H₂O
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Bromophenol | C₆H₅BrO | 173.01 |
| 2,2-Difluoroethyl bromide | C₂H₃BrF₂ | 160.94 |
| Sodium Hydroxide | NaOH | 40.00 |
| Total Reactant Mass | 373.95 | |
| This compound | C₈H₇BrF₂O | 253.04 |
| Sodium Bromide | NaBr | 102.89 |
| Water | H₂O | 18.02 |
Table 2: Molecular Weights of Reactants and Products.
Atom Economy Calculation:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Atom Economy = (253.04 / 373.95) x 100 ≈ 67.66%
This calculation demonstrates that a significant portion of the reactant mass is converted into byproducts (sodium bromide and water), which are considered waste in the context of atom economy.
Catalytic Approaches: While the base is stoichiometric in the classical Williamson synthesis, exploring catalytic methods could reduce waste. However, for this specific reaction, a stoichiometric base is generally required for deprotonation.
Solvent Recycling: In aqueous or organic solvent-based systems, efficient recovery and recycling of the solvent are crucial for waste reduction.
Process Optimization: Optimizing reaction conditions (temperature, reaction time, stoichiometry of reactants) can maximize the yield of the desired product and minimize the formation of side products, thus reducing waste.
By focusing on solvent-free or aqueous reaction conditions and considering the principles of atom economy, the synthesis of this compound can be aligned with the goals of modern, sustainable chemical manufacturing.
Chemical Reactivity and Transformation of 1 Bromo 4 2,2 Difluoroethoxy Benzene
Nucleophilic Substitution Reactions on the Brominated Aromatic Core
Nucleophilic aromatic substitution (SNAr) on 1-Bromo-4-(2,2-difluoroethoxy)benzene involves the displacement of the bromide leaving group by a nucleophile. This reaction is highly dependent on the electronic properties of the aromatic ring. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway, where the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The stability of this intermediate is crucial for the reaction to proceed. stackexchange.comlibretexts.org
The bromine atom on the benzene (B151609) ring serves as a competent leaving group, enabling its replacement by a variety of strong nucleophiles. This transformation allows for the introduction of diverse functional groups onto the aromatic scaffold. Common classes of nucleophiles that can participate in these reactions include:
Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxides (OH⁻) can be used to replace the bromine, leading to the formation of aryl ethers and phenols, respectively.
Nitrogen Nucleophiles: Ammonia, primary amines (RNH₂), and secondary amines (R₂NH) can act as nucleophiles to yield anilines and their substituted derivatives.
Sulfur Nucleophiles: Thiolates (RS⁻) are effective nucleophiles for creating aryl thioethers.
The table below illustrates potential products from the reaction of this compound with various nucleophiles.
| Nucleophile | Reagent Example | Product Class |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Phenol (B47542) |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Aryl Ether |
| Amide | Sodium Amide (NaNH₂) | Aniline |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Aryl Thioether |
This table represents potential transformations based on established principles of nucleophilic aromatic substitution.
The 2,2-difluoroethoxy (-OCHF₂) group, positioned para to the bromine atom, plays a critical role in activating the aromatic ring toward nucleophilic attack. This influence stems from its strong electron-withdrawing inductive effect (-I effect), caused by the high electronegativity of the two fluorine atoms.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, leveraging the reactivity of the carbon-bromine bond. core.ac.uk The general catalytic cycle involves the oxidative addition of the aryl bromide to a Palladium(0) complex, followed by transmetalation (for Suzuki-type reactions) or migratory insertion (for Heck-type reactions), and concluding with reductive elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.org
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester. nih.gov this compound can be effectively coupled with a wide array of aryl, heteroaryl, and vinyl boronic acids to synthesize complex biaryl and substituted styrene (B11656) derivatives. These reactions are valued for their mild conditions and tolerance of various functional groups. nih.gov
The table below provides examples of potential products from the Suzuki-Miyaura coupling of this compound.
| Boronic Acid/Ester | Product Structure | Product Name |
| Phenylboronic acid | 4-(2,2-difluoroethoxy)-1,1'-biphenyl | |
| 4-Methoxyphenylboronic acid | 4'-(2,2-difluoroethoxy)-4-methoxy-1,1'-biphenyl | |
| Pyridine-3-boronic acid | 3-(4-(2,2-difluoroethoxy)phenyl)pyridine | |
| Vinylboronic acid pinacol (B44631) ester | 1-(2,2-difluoroethoxy)-4-vinylbenzene |
This table illustrates potential products based on the known scope of the Suzuki-Miyaura reaction.
The Heck reaction (also known as the Mizoroki-Heck reaction) facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene. wikipedia.org this compound can undergo this reaction with various alkenes, such as styrenes and acrylates, in the presence of a palladium catalyst and a base to produce substituted alkenes, typically with high stereoselectivity for the trans isomer. organic-chemistry.org
Beyond the Heck reaction, other palladium-catalyzed C-C bond forming reactions are applicable. For instance, the Sonogashira coupling allows for the reaction of this compound with terminal alkynes to synthesize aryl-substituted alkynes, a reaction co-catalyzed by palladium and copper.
The table below shows representative products from Heck reactions involving this compound.
| Alkene | Product Class |
| Styrene | Substituted Stilbene |
| Ethyl acrylate | Substituted Cinnamate Ester |
| 1-Octene | Substituted Alkyl-Aryl Alkene |
This table demonstrates potential products based on the established scope of the Heck reaction.
Palladium catalysis is also instrumental in forming bonds between the aromatic carbon and heteroatoms such as nitrogen, oxygen, and sulfur. The Buchwald-Hartwig amination is a prominent example, enabling the coupling of aryl halides with amines to form C-N bonds. researchgate.net this compound can be coupled with a wide range of primary and secondary amines, anilines, and other nitrogen-containing compounds.
Similarly, analogous palladium-catalyzed reactions can be used to form C-O bonds (Buchwald-Hartwig etherification) by coupling with alcohols or phenols, and C-S bonds by coupling with thiols. e-bookshelf.deecampus.com These methods provide a powerful and direct route to synthesize substituted anilines, diaryl ethers, and aryl thioethers that would be difficult to access through traditional methods like nucleophilic substitution.
Electrophilic Aromatic Substitution Patterns on the Substituted Benzene Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing bromo and 2,2-difluoroethoxy substituents.
The bromo group is known to be a deactivating, yet ortho, para-directing substituent. Its electron-withdrawing inductive effect (-I) deactivates the ring towards electrophilic attack, making the reaction slower compared to benzene. However, its ability to donate a lone pair of electrons through resonance (+M effect) stabilizes the arenium ion intermediate when the electrophile attacks the ortho or para positions.
The 2,2-difluoroethoxy group (-OCHF₂) is also an ortho, para-directing group due to the oxygen atom's lone pairs, which can participate in resonance and stabilize the intermediate carbocation. The electron-withdrawing nature of the two fluorine atoms, however, makes this group less activating than a simple alkoxy group.
In this compound, these two groups are positioned para to each other. The directing effects of both substituents will therefore reinforce each other, directing incoming electrophiles to the positions ortho to the 2,2-difluoroethoxy group (and meta to the bromo group).
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Reaction Type | Predicted Major Product(s) |
| Br₂ / FeBr₃ | Bromination | 1,2-Dibromo-4-(2,2-difluoroethoxy)benzene |
| HNO₃ / H₂SO₄ | Nitration | 1-Bromo-4-(2,2-difluoroethoxy)-2-nitrobenzene |
| SO₃ / H₂SO₄ | Sulfonation | 2-Bromo-5-(2,2-difluoroethoxy)benzenesulfonic acid |
| R-Cl / AlCl₃ | Friedel-Crafts Alkylation | 1-Bromo-4-(2,2-difluoroethoxy)-2-alkylbenzene |
| RCOCl / AlCl₃ | Friedel-Crafts Acylation | 2-Bromo-5-(2,2-difluoroethoxy)acetophenone |
Detailed research findings on specific electrophilic aromatic substitution reactions of this compound are not extensively documented in publicly available literature. However, the predictable nature of these directing effects allows for a high degree of confidence in the anticipated regiochemical outcomes.
Functional Group Interconversions Involving the Difluoroethoxy Moiety
The 2,2-difluoroethoxy group is generally considered to be a stable moiety. However, under certain conditions, it can undergo functional group interconversions, primarily involving the cleavage of the ether linkage.
Ether Cleavage:
Aryl ethers can be cleaved under harsh acidic conditions, typically with strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of this compound, this would be expected to yield 4-bromophenol (B116583) and 1-bromo-2,2-difluoroethane.
The presence of the electron-withdrawing fluorine atoms may influence the rate of this cleavage. While specific studies on the cleavage of the 2,2-difluoroethoxy group are limited, it is anticipated that the reaction would require forcing conditions.
Table 2: Potential Functional Group Interconversions of the Difluoroethoxy Moiety
| Reagent(s) | Reaction Type | Potential Product(s) |
| HBr (conc.), heat | Ether Cleavage | 4-Bromophenol and 1-bromo-2,2-difluoroethane |
| BBr₃ | Ether Cleavage | 4-Bromophenol |
It is important to note that reactions targeting the C-F bonds of the difluoroethoxy group are generally challenging due to the high strength of the carbon-fluorine bond. Specialized reagents and conditions would be necessary to achieve such transformations. Research in the area of C-F bond activation is ongoing, but simple, direct interconversions of the difluoromethyl group in this context are not commonly reported.
Spectroscopic and Structural Elucidation of 1 Bromo 4 2,2 Difluoroethoxy Benzene
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The vibrational modes of 1-Bromo-4-(2,2-difluoroethoxy)benzene can be assigned by analyzing its key structural components: the 1,4-disubstituted (para) benzene (B151609) ring, the carbon-bromine bond, the ether linkage, and the difluoroethyl group. While a dedicated experimental spectrum for this specific molecule is not widely published, a detailed analysis can be compiled from computational studies and experimental data of closely related compounds, such as 1-bromo-4-nitrobenzene (B128438) and 1-bromo-4-chlorobenzene. researchgate.netirjet.netresearchgate.net
The vibrational assignments are categorized based on the functional groups present in the molecule.
Benzene Ring Vibrations: The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. researchgate.net The in-plane C-C stretching vibrations of the aromatic ring are expected to produce bands in the 1600-1400 cm⁻¹ range. Out-of-plane C-H bending vibrations are also characteristic and their exact position depends on the substitution pattern. For a 1,4-disubstituted ring, a strong band is typically observed in the 850-800 cm⁻¹ region.
C-Br Vibrations: The stretching vibration of the C-Br bond is a low-frequency mode and is generally observed in the 650-485 cm⁻¹ range. researchgate.net Due to the mass of the bromine atom, this vibration can couple with other modes, making a precise assignment complex without detailed computational analysis like Potential Energy Distribution (PED) studies. researchgate.net
Ether and Difluoroethoxy Group Vibrations: The difluoroethoxy group introduces several distinct vibrational modes. The asymmetric and symmetric stretching of the C-O-C (ether) linkage typically results in strong bands between 1300 cm⁻¹ and 1000 cm⁻¹. The C-F stretching vibrations are known to produce very strong and characteristic bands in the IR spectrum, generally appearing in the 1400-1000 cm⁻¹ range. The presence of two fluorine atoms on the same carbon (geminal difluoro group) will lead to strong asymmetric and symmetric C-F₂ stretching modes. Furthermore, the CH₂ group will exhibit its own stretching, scissoring, wagging, and twisting modes. esisresearch.org
A summary of the predicted key vibrational modes for this compound is presented in the table below, based on data from analogous structures. researchgate.netirjet.netesisresearch.orgscirp.org
Predicted Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |
| Aliphatic C-H Stretch | 3000 - 2850 | -OCH₂- |
| Aromatic C=C Stretch | 1610 - 1580 | Benzene Ring |
| Aromatic C=C Stretch | 1500 - 1475 | Benzene Ring |
| CH₂ Scissoring | ~1470 | -OCH₂- |
| C-F Asymmetric Stretch | 1400 - 1100 | -CF₂- |
| C-O-C Asymmetric Stretch | 1270 - 1230 | Aryl-Alkyl Ether |
| C-F Symmetric Stretch | 1150 - 1050 | -CF₂- |
| C-O-C Symmetric Stretch | 1050 - 1010 | Aryl-Alkyl Ether |
| C-H Out-of-Plane Bend | 850 - 800 | 1,4-Disubstituted Ring |
| C-Br Stretch | 650 - 485 | Bromo-Aromatic |
X-ray Crystallography Studies of Related Analogues for Solid-State Conformation
The solid-state conformation and crystal packing of this compound can be inferred by examining the crystal structures of related analogues, particularly those containing brominated and fluorinated aromatic systems or alkoxy-substituted benzenes. mdpi.comsoton.ac.uk The interplay of various non-covalent interactions, such as halogen bonding, hydrogen bonding, and π-stacking, dictates the final crystal architecture.
Studies on 1,4-dibromo-2,5-bis(alkoxy)benzene derivatives reveal that the molecular packing is highly dependent on the nature and length of the alkoxy chains. mdpi.com In these systems, intermolecular interactions involving the bromine atoms, such as C-Br...π(arene), C-H...Br, and Br...Br contacts, play a significant role in stabilizing the crystal lattice. mdpi.comdntb.gov.ua For instance, in some structures, the bromine atom is positioned over the C-C bond of an adjacent molecule's central aromatic ring, indicating a C-Br...π interaction. mdpi.com In others, a combination of C-H...Br hydrogen bonds and arene-arene π-stacking dominates the packing. mdpi.com
Common Intermolecular Interactions in Analogous Crystal Structures
| Interaction Type | Description | Potential Role in Packing |
| π-π Stacking | Face-to-face or offset arrangement of aromatic rings. | Contributes to columnar or layered structures. |
| Herringbone Packing | Edge-to-face arrangement of aromatic rings. | Common alternative to π-stacking, often driven by quadrupole moments. |
| C-Br...π Interaction | Electrophilic region of bromine interacts with the π-electron cloud of an adjacent ring. | Can be a primary structure-directing interaction. mdpi.com |
| C-H...Br Hydrogen Bond | Weak hydrogen bond between a C-H donor and the bromine atom as an acceptor. | Contributes to linking molecules into chains or sheets. mdpi.comnih.gov |
| Br...Br Interaction | Contact between bromine atoms of adjacent molecules. | Can influence molecular alignment and packing efficiency. mdpi.com |
| C-H...F Hydrogen Bond | Weak hydrogen bond involving the fluorine atoms of the ethoxy group. | Can influence local conformation and intermolecular connectivity. soton.ac.uk |
| C-H...O Hydrogen Bond | Interaction involving the ether oxygen atom. | Can contribute to the stabilization of the crystal lattice. nih.gov |
Photoelectron Spectroscopy for Electronic Structure and Orbital Energetics
The electronic structure of the benzene ring is characterized by its π-orbitals. In unsubstituted benzene, the highest occupied molecular orbitals (HOMOs) are a pair of degenerate π-orbitals (e₁g). Substitution on the ring lifts this degeneracy and alters the orbital energies. The substituents in this compound—a bromine atom and a difluoroethoxy group—will modify the orbital energetics through inductive and resonance effects.
Effect of the Bromo Group: Bromine is an electronegative atom and thus exerts an electron-withdrawing inductive effect (-I), which lowers the energy of all orbitals (stabilizes them). However, it also has lone pairs of electrons that can donate into the π-system of the ring through a resonance effect (+R). This resonance effect primarily destabilizes (raises the energy of) the π-orbitals. The net effect on the π-orbitals is a combination of these opposing influences.
The highest occupied molecular orbitals (HOMO) of this compound will be the π-orbitals derived from the benzene ring. Due to the strong inductive withdrawal from both substituents, the ionization energies for these orbitals are expected to be relatively high. The lowest unoccupied molecular orbital (LUMO) will likely be a π* orbital of the aromatic ring. The energy gap between the HOMO and LUMO provides information about the molecule's chemical reactivity and electronic transition energies. krishisanskriti.orgresearchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), would be required to provide precise quantitative values for the orbital energies and to visualize the HOMO and LUMO distributions. irjet.netresearchgate.net
Computational and Theoretical Studies on 1 Bromo 4 2,2 Difluoroethoxy Benzene
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of 1-bromo-4-(2,2-difluoroethoxy)benzene. These theoretical approaches provide a microscopic view of the molecule's behavior.
Density Functional Theory (DFT) for Molecular and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine its optimized molecular geometry. These calculations reveal key structural parameters, including bond lengths and angles, providing a detailed three-dimensional representation of the molecule.
Furthermore, DFT is instrumental in analyzing the electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
Note: These values are representative and may vary depending on the specific computational methods and basis sets used.
Computational Analysis of Bond Dissociation Energies and Reaction Barriers
Computational methods are also employed to calculate bond dissociation energies (BDEs), which are crucial for understanding the thermal stability of this compound and predicting its behavior in chemical reactions. The C-Br bond is of particular interest, as its cleavage is often a key step in synthetic applications.
Theoretical calculations can also map out the potential energy surface for various reactions involving this compound. This allows for the determination of reaction barriers, or activation energies, which are essential for predicting reaction rates and understanding reaction mechanisms. For instance, the energy barrier for a nucleophilic aromatic substitution reaction can be calculated to assess its feasibility.
Conformational Analysis and Molecular Dynamics Simulations
The presence of the flexible difluoroethoxy group necessitates a thorough conformational analysis to identify the most stable arrangements of the molecule. By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be generated. This analysis typically reveals one or more low-energy conformers that are likely to be present at room temperature.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms under a given set of conditions (e.g., in a solvent at a specific temperature), MD can explore the conformational landscape and provide insights into the flexibility and intermolecular interactions of this compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry plays a vital role in predicting spectroscopic parameters, which can aid in the experimental characterization of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be compared with experimental spectra to confirm the molecular structure.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. These calculated frequencies, after appropriate scaling, can be matched with experimental vibrational spectra to identify characteristic functional groups and confirm the molecule's identity.
Table 2: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (aromatic) | 6.8 - 7.5 ppm |
| ¹³C NMR Chemical Shift (C-Br) | ~115 ppm |
| C-F Stretching Frequency | 1100 - 1200 cm⁻¹ |
Note: These are approximate values and the actual experimental data may differ.
Reaction Mechanism Studies through Computational Modeling and Transition State Analysis
Computational modeling is an invaluable tool for investigating the mechanisms of reactions involving this compound. By mapping the reaction pathway from reactants to products, key intermediates and transition states can be identified.
Transition state analysis, which involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier, is crucial for understanding the kinetics of a reaction. The geometry and electronic structure of the transition state provide insights into the bond-making and bond-breaking processes that occur during the reaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds
While specific QSAR models for this compound may not be widely published, this methodology is highly relevant for a series of related compounds. QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties.
For a set of analogs of this compound, various molecular descriptors (e.g., lipophilicity, electronic parameters, steric properties) can be calculated. These descriptors are then used to build a QSAR model that can predict the activity of new, unsynthesized compounds. This approach is particularly useful in drug discovery and materials science for designing molecules with desired properties.
Applications of 1 Bromo 4 2,2 Difluoroethoxy Benzene As a Key Synthetic Intermediate
Role in Medicinal Chemistry and Drug Discovery
The structural motifs present in 1-bromo-4-(2,2-difluoroethoxy)benzene are of considerable interest in the field of drug discovery. Aryl bromides are fundamental precursors for creating carbon-carbon and carbon-heteroatom bonds, which form the backbone of many pharmaceutical agents. The difluoroethoxy group is a bioisostere of other functionalities and is used to fine-tune the properties of a drug candidate to improve its efficacy and metabolic profile.
Precursor to Bioactive Molecules and Pharmaceutical Agents
This compound serves as a key starting material for the synthesis of various bioactive molecules. The bromine atom on the benzene (B151609) ring is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the facile introduction of diverse substituents and the construction of complex molecular architectures found in many pharmaceuticals.
The 4-(2,2-difluoroethoxy)phenyl moiety, derived from this precursor, is a structural component in various advanced drug candidates. The introduction of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. Specifically, the difluoroethoxy group can increase the compound's resistance to oxidative metabolism, thereby prolonging its half-life in the body. This makes it an attractive feature in the design of new therapeutic agents. For instance, similar bromo-aromatic compounds are used as intermediates in the synthesis of drugs like Dapagliflozin, highlighting the importance of such precursors in modern pharmaceutical development. google.com
Interactive Table: Role as a Pharmaceutical Precursor
| Feature of this compound | Synthetic Utility in Drug Discovery | Desired Outcome in Final Drug Molecule |
|---|---|---|
| Bromine Atom | Enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). | Allows for the construction of complex molecular skeletons and the introduction of various functional groups. |
| Aromatic Ring | Provides a rigid scaffold for the attachment of other chemical moieties. | Forms the core structure of many pharmaceutical agents. |
| 2,2-Difluoroethoxy Group | Modifies lipophilicity and electronic properties. | Enhances metabolic stability, improves binding to target proteins, and can increase bioavailability. |
Synthesis of Compounds with Potential Biological Interactions
The synthesis of novel compounds with potential biological activity often relies on versatile building blocks like this compound. The presence of both a halogen and a fluorinated ether group allows for systematic modifications to explore structure-activity relationships (SAR). For example, derivatives of bromophenols have been investigated for a range of biological activities, including antioxidant and anticancer properties. researchgate.net
By using this compound as a scaffold, chemists can generate libraries of related compounds where the bromine is replaced by various other groups. These new derivatives can then be screened for their interaction with biological targets such as enzymes or receptors. The difluoroethoxy group is particularly important in this context as it can influence how the molecule binds to a protein pocket, potentially leading to higher potency and selectivity. The strategic placement of fluorine is a common tactic in modern medicinal chemistry to enhance the biological performance of a potential drug.
Design of Radiolabeled Probes for Imaging
Aryl bromides are important precursors in the synthesis of radiolabeled probes for medical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). rsc.org While direct radiolabeling of this compound itself is not a common application, it can serve as a precursor to molecules that are then radiolabeled.
For PET imaging, which often uses the radionuclide fluorine-18, a common strategy is to replace a bromine atom with [¹⁸F]fluorine. More frequently, the bromo-substituted compound is first converted into a more suitable precursor for radiofluorination, such as a boronic ester or a trimethylstannyl derivative. These precursors can then be reacted with [¹⁸F]fluoride to produce the final PET probe. The 4-(2,2-difluoroethoxy)phenyl portion of the molecule would remain as part of the core structure of the imaging agent, influencing its biodistribution and target affinity. The development of such probes is crucial for the non-invasive diagnosis and monitoring of diseases, including cancer and neurodegenerative disorders. nih.govnih.gov
Utility in Agrochemical Development
In the field of agrochemicals, this compound is a valuable intermediate, primarily due to its role in the synthesis of modern herbicides. The incorporation of fluorinated moieties is a well-established strategy to increase the efficacy and selectivity of crop protection agents.
Precursor for Pesticides and Herbicides (e.g., Penoxsulam Derivatives)
This compound is a plausible precursor for a key intermediate in the synthesis of the herbicide Penoxsulam. bcpcpesticidecompendium.orgnih.gov Penoxsulam is a broad-spectrum herbicide used to control weeds in rice and other crops. nih.govherts.ac.uk The synthesis of Penoxsulam involves the key intermediate 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride. While patents often describe the synthesis of this intermediate from other starting materials, this compound represents a structurally related and logical starting point for its preparation through established organic chemistry reactions.
The general synthetic pathway to Penoxsulam involves the reaction of this benzenesulfonyl chloride intermediate with an aminotriazolopyrimidine. The 2,2-difluoroethoxy group is a critical part of the final herbicide's structure, contributing to its high efficacy.
Interactive Table: Synthesis of Penoxsulam
| Step | Reactants | Key Transformation | Role of the Difluoroethoxybenzene Moiety |
|---|---|---|---|
| 1 | A derivative of this compound (e.g., after conversion to a thiol and trifluoromethylation) | Chloroxidation of a corresponding sulfide | Forms the core structure of the key sulfonyl chloride intermediate. |
| 2 | 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride and 5,8-dimethoxy- bcpcpesticidecompendium.orgresearchgate.netontosight.aitriazolo[1,5-c]pyrimidin-2-amine | Sulfonamide bond formation | The difluoroethoxy group is incorporated into the final active ingredient. |
| 3 | The resulting condensation product | Purification | Yields the final herbicide, Penoxsulam. |
Structure-Activity Relationships in Agrochemical Design
The inclusion of fluorine atoms and fluorinated groups, such as the 2,2-difluoroethoxy group, has a profound impact on the biological activity of agrochemicals. In the case of Penoxsulam and other related herbicides, this group plays a crucial role in the molecule's ability to inhibit the target enzyme, acetolactate synthase (ALS).
The structure-activity relationship studies of triazolopyrimidine sulfonamides have shown that the substitution pattern on the benzene ring is critical for herbicidal activity. researchgate.net The 2,2-difluoroethoxy group at the 2-position of the benzene ring, in combination with a trifluoromethyl group at the 6-position, results in a highly potent inhibitor of the ALS enzyme. This specific arrangement of fluorinated groups enhances the binding of the herbicide to the enzyme's active site, leading to the disruption of essential amino acid synthesis in susceptible plants and ultimately causing their death. The metabolic stability conferred by the fluorinated groups also contributes to the herbicide's residual activity in the soil, providing longer-lasting weed control.
Contribution to Materials Science and Functional Materials
The presence of the bromo and difluoroethoxy groups on the benzene ring makes this compound a promising precursor in the field of materials science. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, which are fundamental to the construction of larger, functional molecules and polymers. The difluoroethoxy group, with its fluorine atoms, can significantly influence the electronic properties, thermal stability, and solubility of the resulting materials.
In polymer chemistry, aryl dihalides are common monomers for step-growth polymerization. Although this compound is a monohalide, its derivatives or its use in conjunction with other monomers can lead to the formation of advanced polymers. The primary route to incorporating this building block into a polymer backbone is through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, or Sonogashira couplings.
For instance, after converting the bromo- group to a boronic acid or ester, the resulting molecule can be polymerized with a dihalide comonomer. The incorporation of the 2,2-difluoroethoxy moiety into the polymer chain is expected to enhance properties such as:
Solubility: The fluorine content can modify the solubility of the polymer in specific organic solvents, aiding in processability.
Electronic Properties: The electron-withdrawing nature of the difluoroethoxy group can alter the electronic characteristics of conjugated polymers, which is crucial for applications in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
| Polymer Property | Influence of 2,2-difluoroethoxy Group |
| Thermal Stability | Increased due to strong C-F bonds |
| Solubility | Modified for improved processing |
| Electronic Properties | Altered for use in organic electronics |
Beyond polymers, this compound is a potential precursor for a range of advanced functional materials, including liquid crystals and nanomaterials. The rigid aromatic core combined with the flexible, polar difluoroethoxy group is a structural feature often found in liquid crystalline compounds. The introduction of fluorine can influence the mesophase behavior and the dielectric anisotropy, which are critical parameters for display applications.
In the realm of nanomaterials, this compound can be used to synthesize functionalized organic molecules that can self-assemble into well-defined nanostructures. Furthermore, it can serve as a building block for the synthesis of ligands for metal-organic frameworks (MOFs) or for the surface modification of nanoparticles, imparting specific functionalities.
Synthesis of Heterocyclic Compounds and Complex Molecular Architectures
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The reactivity of the bromine atom in this compound allows for its use in the construction of various heterocyclic systems. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or various C-C and C-N bond-forming reactions, are key methodologies.
For example, coupling reactions with amines, thiols, or other nucleophiles can lead to the formation of a wide array of nitrogen- and sulfur-containing heterocycles. The resulting molecules, bearing the 2,2-difluoroethoxy group, could exhibit unique biological activities or material properties.
The synthesis of complex molecular architectures often relies on a building block approach, where pre-functionalized fragments are connected. This compound serves as an excellent building block, providing a phenyl ring with a modifiable site (the bromine atom) and a property-tuning group (the 2,2-difluoroethoxy moiety). This allows for the systematic construction of larger, more complex molecules with tailored properties for applications in pharmaceuticals, agrochemicals, and functional materials.
| Reaction Type | Potential Application |
| Suzuki-Miyaura Coupling | C-C bond formation for polymers and complex molecules |
| Heck Coupling | C-C bond formation with alkenes |
| Sonogashira Coupling | C-C bond formation with alkynes |
| Buchwald-Hartwig Amination | C-N bond formation for heterocyclic synthesis |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 1-Bromo-4-(2,2-difluoroethoxy)benzene, and how is the product characterized?
- Synthesis : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For example, the difluoroethoxy group can be introduced by reacting 1-bromo-4-hydroxybenzene with 2,2-difluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Characterization : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., para-bromo and difluoroethoxy groups).
- GC-MS/HPLC : For purity assessment (>95% by GC-MS) .
- Elemental Analysis : To verify stoichiometry (C₈H₆BrF₂O).
Q. What safety protocols are critical for handling brominated aromatic compounds like this compound?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory due to skin/eye irritation risks .
- Ventilation : Use fume hoods to mitigate inhalation hazards (H332: Harmful if inhaled) .
- Waste Disposal : Halogenated waste must be segregated and processed via licensed facilities to avoid environmental contamination (H400: Toxic to aquatic life) .
Q. How does the electronic influence of the bromo and difluoroethoxy substituents affect reactivity in cross-coupling reactions?
- The bromo group acts as a leaving group in Suzuki-Miyaura couplings, while the difluoroethoxy group exerts strong electron-withdrawing effects via the -OCH₂CF₂ moiety, activating the ring for electrophilic substitution .
- Steric effects : The 2,2-difluoroethoxy group’s bulkiness may hinder meta-substitution, favoring para-directing behavior in subsequent reactions .
Advanced Research Questions
Q. How can competing side reactions (e.g., dehalogenation or ether cleavage) be minimized during synthesis?
- Optimized Conditions :
- Use anhydrous solvents (DMF, THF) to prevent hydrolysis of the difluoroethoxy group .
- Catalytic systems like CuI/1,10-phenanthroline enhance NAS efficiency, reducing side products .
- Monitoring : Real-time FTIR or in-situ NMR can detect intermediates (e.g., aryl copper species) to adjust reaction parameters .
Q. What mechanistic insights explain contradictory regioselectivity in palladium-catalyzed functionalization of this compound?
- Contradiction : While bromine typically directs meta-substitution, the difluoroethoxy group’s electron-withdrawing nature can override this, leading to unexpected para-selectivity in C–H activation .
- Resolution : Computational studies (DFT) reveal that the difluoroethoxy group lowers the activation energy for para-substitution by stabilizing transition states through negative hyperconjugation .
Q. How does this compound serve as a precursor in medicinal chemistry?
- Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
